methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate
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Overview
Description
Methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate typically involves multiple steps. One common method starts with the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then reacted with p-amino acetophenone to obtain 3-(4-acetylphenyl)-6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one . Further reactions with different aldehydes and cyclization steps lead to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: Shares a similar quinazoline core structure.
2-bromo-4,6-dimethylaniline: Another brominated aromatic compound with potential biological activities.
Uniqueness
Methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
378764-50-2 |
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Molecular Formula |
C25H26BrN3O2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C25H26BrN3O2/c1-28(2)20-12-9-18(10-13-20)25-27-22-14-11-19(26)15-21(22)24(17-7-5-4-6-8-17)29(25)16-23(30)31-3/h4-15,24-25,27H,16H2,1-3H3 |
InChI Key |
YIHXJVDDCSMCDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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